Pyridazine, 3-chloro-6-[(phenylmethyl)thio]-, 1-oxide
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Overview
Description
Pyridazine, 3-chloro-6-[(phenylmethyl)thio]-, 1-oxide: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chlorine atom at the third position, a phenylmethylthio group at the sixth position, and an oxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine derivatives often involves cyclization reactions. For instance, a common method includes the reaction of hydrazines with 1,4-diketones or their equivalents. The specific synthesis of Pyridazine, 3-chloro-6-[(phenylmethyl)thio]-, 1-oxide may involve the following steps:
Formation of the Pyridazine Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,4-diketone.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Phenylmethylthio Group: This step might involve the reaction of the intermediate compound with a thiol derivative under basic conditions.
Oxidation: The final step involves the oxidation of the sulfur atom to form the oxide group, which can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production methods for pyridazine derivatives typically involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: Pyridazine derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules and are valuable in the development of new materials.
Biology: In biological research, pyridazine derivatives are studied for their potential as enzyme inhibitors, receptor antagonists, and other bioactive molecules. They are explored for their interactions with biological macromolecules and their effects on cellular processes.
Medicine: Pyridazine derivatives have shown promise in medicinal chemistry. They are investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Industry: In the industrial sector, pyridazine derivatives are used in the development of agrochemicals, dyes, and other specialty chemicals. Their unique chemical properties make them suitable for various applications.
Mechanism of Action
The mechanism of action of Pyridazine, 3-chloro-6-[(phenylmethyl)thio]-, 1-oxide depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects can be mediated through pathways such as inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.
Comparison with Similar Compounds
- Pyridazine, 3-chloro-6-methoxy-
- Pyridazine, 3-chloro-6-methyl-
- Pyridazine, 3-chloro-6-phenyl-
Comparison: Pyridazine, 3-chloro-6-[(phenylmethyl)thio]-, 1-oxide is unique due to the presence of the phenylmethylthio group and the oxide functionality. These groups confer distinct chemical and biological properties compared to other pyridazine derivatives. For example, the phenylmethylthio group can enhance lipophilicity and influence the compound’s interaction with biological targets, while the oxide group can affect its reactivity and stability.
Properties
CAS No. |
61821-96-3 |
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Molecular Formula |
C11H9ClN2OS |
Molecular Weight |
252.72 g/mol |
IUPAC Name |
6-benzylsulfanyl-3-chloro-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C11H9ClN2OS/c12-10-6-7-11(14(15)13-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
KRTRULRQCMUGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=[N+](N=C(C=C2)Cl)[O-] |
Origin of Product |
United States |
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